

# Application Note: High-Resolution Bearing Vibration Analysis Using the AC915 Accelerometer

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## Compound of Interest

Compound Name: AC915

Cat. No.: B1665393

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## Introduction

The early detection of faults in rolling element bearings is critical for preventing catastrophic machinery failure and enabling predictive maintenance. Vibration analysis is a cornerstone of condition-based monitoring, providing deep insights into the health of rotating components. The **AC915** is a high-sensitivity, industrial-grade piezoelectric accelerometer designed for robust and precise vibration measurements, particularly in demanding environments. Its intrinsic safety rating also makes it suitable for use in hazardous locations.

This document provides a detailed protocol for utilizing the **AC915** sensor to measure and analyze bearing vibrations. It is intended for researchers, scientists, and drug development professionals who may be operating laboratory equipment with precision rotating components where vibration monitoring is crucial for experimental consistency and equipment longevity.

## AC915 Sensor Overview

The **AC915** is an Integrated Electronics Piezo-Electric (IEPE) accelerometer, meaning it has a built-in preamplifier that requires a constant current DC power source. The sensor converts mechanical vibrations into a proportional AC voltage signal.

## Key Specifications of the AC915 Sensor

Parameter	Specification
Sensitivity	100 mV/g ( $\pm 10\%$ )[1][2][3]
Frequency Response ( $\pm 3\text{dB}$ )	0.5 Hz to 15 kHz[1][2][3]
Dynamic Range	$\pm 50$ g, peak[2]
Power Requirement (IEPE)	18-28 VDC, 2-10 mA constant current[2]
Sensing Element	PZT Ceramic, Shear Mode[2][3]
Case Material	316L Stainless Steel[2][3]
Connector	2 Pin MIL-C-5015[3]
Intrinsic Safety	CSA/ATEX Approved for hazardous locations[1][4]

## Experimental Protocol: Bearing Vibration Measurement

This protocol outlines the steps for mounting the **AC915** sensor, acquiring vibration data, and performing initial analysis.

### Materials and Equipment

- **AC915** Accelerometer
- IEPE-compatible Data Acquisition (DAQ) System with a minimum sampling rate of 40 kHz
- Coaxial cable with a 2-pin MIL-C-5015 connector
- Mounting stud (1/4-28 to M6 adapter may be required)
- Torque wrench
- Coupling fluid (e.g., silicone grease)
- Safety glasses

- Data analysis software (e.g., MATLAB, Python with SciPy)

## Sensor Mounting and Preparation

Proper sensor mounting is critical for accurate high-frequency vibration data transmission.

- **Surface Preparation:** Select a mounting location on the bearing housing that is as close as possible to the bearing's load zone.<sup>[5][6]</sup> The surface should be clean, flat, and free of paint, rust, and grease.
- **Mounting Hole:** If not already present, a flat-bottomed, tapped hole should be created on the bearing housing. The hole should be perpendicular to the desired measurement axis (radial or axial).
- **Coupling Fluid:** Apply a thin, uniform layer of silicone grease to the mounting surface. This ensures a good mechanical connection and improves the transmission of high-frequency vibrations.
- **Sensor Installation:**
  - Hand-tighten the mounting stud into the base of the **AC915** sensor.
  - Screw the sensor and stud into the tapped hole on the bearing housing.
  - Use a torque wrench to tighten the sensor to the manufacturer's recommended torque of 2 to 5 ft-lbs (2.7 to 6.8 Nm).<sup>[2][7]</sup> Over-tightening can damage the sensor, while under-tightening will result in poor data quality.
- **Cabling:** Connect the coaxial cable to the **AC915**'s 2-pin MIL-C-5015 connector. Route the cable to the DAQ system, ensuring it is secured and not subject to strain or excessive movement, which could introduce noise into the signal.

## Data Acquisition Setup

- **DAQ Connection:** Connect the sensor cable to an IEPE-compatible input channel on your DAQ system.
- **Software Configuration:**

- Enable IEPE power on the selected channel.
- Set the input sensitivity to 100 mV/g.
- Define the desired sampling rate. A sampling rate of at least 2.56 times the highest frequency of interest is recommended. Given the **AC915**'s frequency range up to 15 kHz, a minimum sampling rate of 40 kHz is advisable.
- Set the block size (number of samples per acquisition) to achieve the desired frequency resolution in the subsequent analysis. A larger block size will provide a finer frequency resolution.
- Configure a high-pass filter to remove any DC offset, and a low-pass (anti-aliasing) filter appropriate for the chosen sampling rate.

## Data Collection

- **Baseline Measurement:** With the machinery in a known good operating condition, acquire a baseline vibration signature. This will serve as a reference for future measurements.
- **Operational Measurement:** Operate the machinery under normal conditions and record the vibration data. It is recommended to capture data for a sufficient duration to observe any periodic events.
- **Data Logging:** Save the raw time-domain data with clear and descriptive filenames, including the date, time, machine identifier, bearing location, and operating conditions.

## Data Analysis and Presentation

The raw acceleration data can be processed to reveal key indicators of bearing health.

### Time-Domain Analysis

Basic statistical parameters of the time-domain signal can provide a high-level indication of changing vibration levels.

Parameter	Description
RMS (Root Mean Square)	Indicates the overall energy content of the vibration signal. A rising RMS value often signifies worsening machine condition.
Peak Amplitude	Represents the maximum excursion of the vibration signal, which can be indicative of shock or impact events.
Crest Factor	The ratio of Peak Amplitude to RMS. An increasing crest factor can be an early indicator of developing bearing faults.

## Frequency-Domain Analysis

The Fast Fourier Transform (FFT) is used to convert the time-domain signal into the frequency domain, revealing the spectral content of the vibration.

- **Acceleration Spectrum:** The FFT of the raw acceleration signal is useful for identifying high-frequency impacts characteristic of early-stage bearing faults.
- **Velocity Spectrum:** The acceleration signal is often integrated to produce a velocity spectrum. Velocity is a better indicator of overall machine health and is less sensitive to high-frequency noise.<sup>[8]</sup> Vibration severity guidelines, such as those in ISO 10816-3, are typically based on RMS velocity.<sup>[9]</sup><sup>[10]</sup>

## Bearing Fault Frequency Calculation

For a known bearing geometry, the characteristic fault frequencies can be calculated. The presence of peaks at these frequencies and their harmonics in the vibration spectrum is a strong indicator of a specific bearing defect.

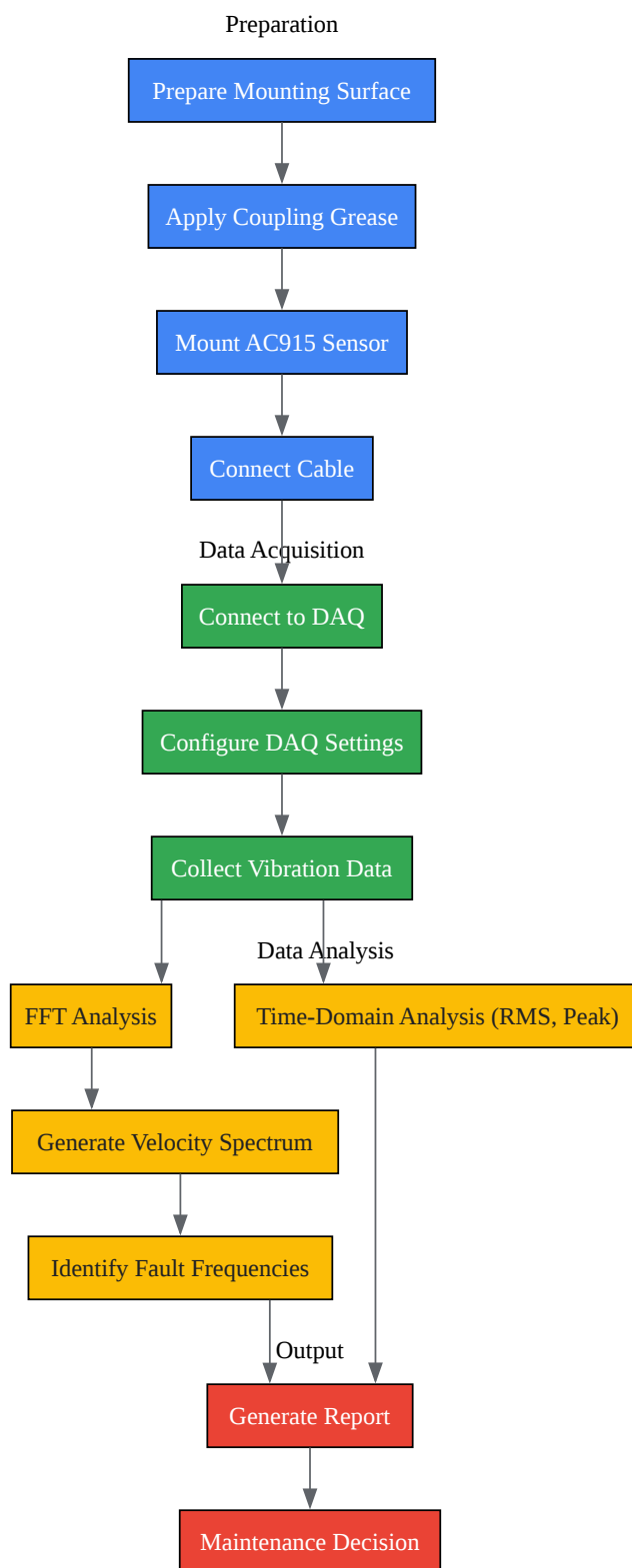
Fault Type	Formula
Ball Pass Frequency, Outer Race (BPFO)	$BPFO = (n/2) * f * (1 - (d/D) * \cos(\theta))$
Ball Pass Frequency, Inner Race (BPFI)	$BPFI = (n/2) * f * (1 + (d/D) * \cos(\theta))$
Ball Spin Frequency (BSF)	$BSF = (D/2d) * f * (1 - ((d/D) * \cos(\theta))^2)$
Fundamental Train Frequency (FTF)	$FTF = (f/2) * (1 - (d/D) * \cos(\theta))$

Where:

- $n$  = number of rolling elements
- $f$  = rotational frequency (Hz)
- $d$  = diameter of rolling elements
- $D$  = pitch diameter of the bearing
- $\theta$  = contact angle

## Visualizations

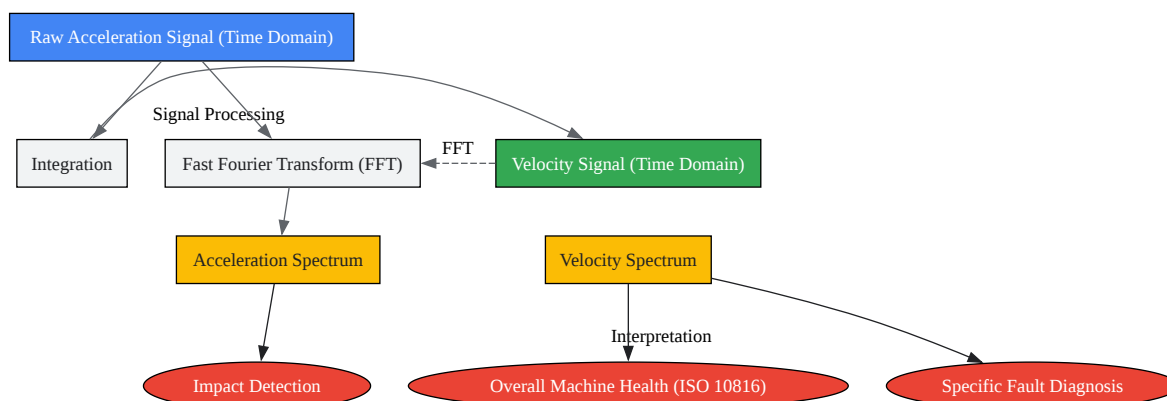
## Experimental Workflow



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Caption: Workflow for Bearing Vibration Measurement and Analysis.

## Data Analysis Signaling Pathway



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Caption: Data Processing and Analysis Pathway.

## Conclusion

The **AC915** accelerometer provides a high-fidelity solution for bearing vibration monitoring. By following a structured protocol for sensor installation, data acquisition, and analysis, researchers and scientists can effectively monitor the health of critical rotating machinery, ensuring data integrity and preventing unscheduled downtime. The combination of time-domain and frequency-domain analysis allows for both the early detection of incipient faults and the overall assessment of machine condition.

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